molecular formula C38H52N10O7 B12780943 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate CAS No. 104715-85-7

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate

Cat. No.: B12780943
CAS No.: 104715-85-7
M. Wt: 760.9 g/mol
InChI Key: UHRBSLHSONYISD-UHFFFAOYSA-N
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Description

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate typically involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: Known for its use as a solvent and in chemical synthesis.

    Metadoxine: Used in the treatment of alcohol intoxication and liver disease.

Uniqueness

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate stands out due to its unique chemical structure, which allows for specific interactions with biological molecules. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

104715-85-7

Molecular Formula

C38H52N10O7

Molecular Weight

760.9 g/mol

IUPAC Name

2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate

InChI

InChI=1S/2C19H25N5O3.H2O/c2*1-3-4-5-14-6-8-15(9-7-14)21-19-22-17-16(18(23-19)26-2)20-12-24(17)13-27-11-10-25;/h2*6-9,12,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23);1H2

InChI Key

UHRBSLHSONYISD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)OC)N=CN3COCCO.O

Origin of Product

United States

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